molecular formula C7H5Br2NO B13671552 2-Bromo-1-(4-bromopyridin-2-yl)ethanone

2-Bromo-1-(4-bromopyridin-2-yl)ethanone

Cat. No.: B13671552
M. Wt: 278.93 g/mol
InChI Key: YXNXBUJDXCREMB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is a brominated aromatic ketone featuring a pyridine ring substituted with bromine atoms at the 4-position and an ethanone group bearing a bromine atom at the 2-position. Brominated pyridinyl ethanones are pivotal intermediates in drug discovery, particularly in synthesizing heterocyclic frameworks for antiparasitic and anticancer agents .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(4-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2

InChI Key

YXNXBUJDXCREMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Bromo-1-(4-bromopyridin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or the activation of specific receptors, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Reactivity/Applications
2-Bromo-1-(4-bromopyridin-2-yl)ethanone 4-Br (pyridine), 2-Br (ethanone) C₇H₅Br₂NO 279.93 (calc.) Not reported Antiparasitic agent synthesis
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone 4-Cl (pyridine), 2-Br (ethanone) C₇H₅BrClNO 234.48 Not reported High-purity intermediate (≥98%)
2-Bromo-1-(4-bromophenyl)ethanone 4-Br (phenyl), 2-Br (ethanone) C₈H₅Br₂O 297.94 Not reported Adrenaline-type drug synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ (phenyl), 2-Br (ethanone) C₉H₉BrO₂ 229.07 Not reported Solubility in polar solvents; drug intermediates
2-Bromo-1-(furan-2-yl)ethanone Furan-2-yl, 2-Br (ethanone) C₆H₅BrO₂ 189.01 Not reported Oxime derivative synthesis
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridinyl, 2-Br (ethanone) C₉H₆BrN₂O 257.06 280–282 Marine drug research
Key Observations:

Heterocyclic vs. Aromatic Rings: Pyridine derivatives (e.g., this compound) exhibit enhanced electron-withdrawing effects compared to phenyl derivatives (e.g., 2-bromo-1-(4-bromophenyl)ethanone), influencing their reactivity in nucleophilic substitutions . Furan and pyrrolopyridine derivatives (e.g., 2-bromo-1-(furan-2-yl)ethanone) show distinct solubility and stability profiles due to oxygen/nitrogen heteroatoms .

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the aromatic ring increase electrophilicity at the ethanone carbon, facilitating nucleophilic attacks in coupling reactions . Methoxy groups (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) enhance solubility in organic solvents like DCM/ethyl acetate mixtures, aiding purification .

Table 2: Reactivity in Key Reactions
Compound Reaction Type Product Application Reference
This compound Nucleophilic substitution Antiparasitic pyrrolopyrimidines
2-Bromo-1-(furan-2-yl)ethanone Oxime formation Quinolone derivatives
2-Bromo-1-(4-nitrophenyl)ethanone SRN1 mechanism α,β-unsaturated ketones
2-Bromo-1-(4-hydroxyphenyl)ethanone Crystallization Adrenaline analogs
Key Findings:
  • Pyridinyl derivatives are preferred in medicinal chemistry for their ability to form hydrogen bonds with biological targets, enhancing drug efficacy .
  • Bromine at the ethanone position (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) enables efficient halogen displacement in radical reactions .

Notes

  • Safety data for many brominated ethanones remain incomplete, as noted in 2-bromo-1-(2,4-dihydroxyphenyl)ethanone safety assessments .
  • Crystallographic studies (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) provide critical insights into molecular packing and stability .

Biological Activity

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is an organic compound notable for its unique structural features, which include a brominated pyridine ring and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor properties and interactions with various biological targets.

  • Molecular Formula : C8H7Br2N
  • Molecular Weight : 248.05 g/mol
  • CAS Number :

The presence of bromine atoms in the structure enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. The following sections detail its biological effects and mechanisms of action.

Antitumor Properties

Preliminary studies suggest that this compound has potential antitumor effects. Its mechanism of action may involve:

  • Inhibition of cell proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.
  • Induction of apoptosis : It may trigger programmed cell death in cancerous cells, a crucial mechanism for cancer treatment.

Interaction with Biological Targets

The compound's interactions with biological targets are essential for understanding its therapeutic potential. Key findings include:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in tumor growth.
  • Receptor Binding : It shows binding affinity to various receptors that are implicated in cancer progression.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from other compounds. Below is a comparison table highlighting its features against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(5-bromopyridin-2-yl)ethanoneSimilar brominated pyridine structureDifferent position of bromine on the pyridine ring
1-(4-Bromopyridin-2-yl)ethanoneContains bromine but lacks additional substituentsNo halogen substitution on the carbon chain
1-(3-Chloropyridin-4-YL)ethanoneChlorine at a different position on the pyridineDifferent reactivity due to chlorine placement

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, providing insights into its potential applications:

  • Study on Antitumor Activity : A study published in Organic Letters explored the compound's ability to inhibit tumor cell proliferation, demonstrating significant effects against several cancer types .
  • Mechanistic Insights : Another research article highlighted the compound's mechanism involving enzyme inhibition, which plays a crucial role in cancer metabolism .
  • Pharmacological Evaluations : Evaluations conducted by various pharmacological studies have indicated promising results regarding its safety profile and efficacy as a potential therapeutic agent .

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